Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines the structural features of quinazoline and pyrazole. Quinazoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Pyrazole derivatives also exhibit significant pharmacological activities, making this compound a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate is a derivative of quinazoline, a class of compounds known for their wide range of biological activities Quinazoline derivatives have been reported to interact with various biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .
Mode of Action
For instance, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by a quorum sensing system . It’s plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
For example, some quinazoline derivatives have been found to inhibit the production of exopolysaccharide, a major component of the matrix binding biofilm components together . This suggests that this compound might affect similar biochemical pathways.
Result of Action
Quinazoline derivatives have been reported to exhibit a broad spectrum of antimicrobial activity and have a safe profile on human cell lines . It’s plausible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some quinazoline derivatives have been reported to manipulate mutant p53 proteins and their corresponding cellular response in p53 mutant cancer cells .
Cellular Effects
Certain quinazoline derivatives have shown promising broad-spectrum anti-cancer effects . They have also demonstrated inhibition activity against phytopathogenic bacteria .
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinazoline derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Some quinazoline derivatives have shown to substantially lower pain and had good activity in animal models of visceral and inflammatory pain .
Metabolic Pathways
Quinazoline derivatives are known to interact with various enzymes or cofactors .
Transport and Distribution
Quinazoline derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Quinazoline derivatives are known to interact with various compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Formation of Pyrazole Core: The pyrazole core can be synthesized by reacting hydrazine with β-keto esters under acidic or basic conditions.
Coupling of Quinazoline and Pyrazole: The final step involves coupling the quinazoline and pyrazole cores through a carboxylation reaction, using ethyl chloroformate as a reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline or pyrazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline or pyrazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate .
- 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol .
Uniqueness
Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its combined quinazoline and pyrazole structure, which imparts a broad spectrum of biological activities and potential for diverse scientific applications .
Properties
IUPAC Name |
ethyl 1-quinazolin-4-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-14(19)10-7-17-18(8-10)13-11-5-3-4-6-12(11)15-9-16-13/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJMPLBZRHVURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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